molecular formula C15H24N2 B14896683 n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B14896683
M. Wt: 232.36 g/mol
InChI Key: UFYWEIKEFYZHQM-UHFFFAOYSA-N
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Description

n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that belongs to the class of amines This compound features a benzyl group substituted with two methyl groups at the 3 and 4 positions, attached to an ethanamine backbone, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethylbenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

    Amination Reaction: The benzyl intermediate is then subjected to an amination reaction with 2-(pyrrolidin-1-yl)ethan-1-amine under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced amine or alkane.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • n-Benzyl-2-(pyrrolidin-1-yl)ethan-1-amine
  • n-(3-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
  • n-(4-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Uniqueness

n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C15H24N2/c1-13-5-6-15(11-14(13)2)12-16-7-10-17-8-3-4-9-17/h5-6,11,16H,3-4,7-10,12H2,1-2H3

InChI Key

UFYWEIKEFYZHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCCN2CCCC2)C

Origin of Product

United States

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